6-Oxaspiro[3.4]octane-5,7-dione

Lipophilicity Medicinal Chemistry Drug-likeness

6-Oxaspiro[3.4]octane-5,7-dione is a rigid spirocyclic building block with a unique 5,7-dione arrangement, offering a LogP of 0.63 and TPSA of 43.37 Ų – properties optimized for CNS drug discovery. Its zero rotatable bonds lock the molecule into a defined 3D orientation, enhancing binding affinity. This scaffold occupies a distinct property space compared to 1,3-dione and aza-spiro analogs, providing medicinal chemists with precise control over lipophilicity and permeability. Supplied at ≥95% purity. Order now to accelerate your lead optimization.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 1520618-98-7
Cat. No. B1432560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[3.4]octane-5,7-dione
CAS1520618-98-7
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(=O)OC2=O
InChIInChI=1S/C7H8O3/c8-5-4-7(2-1-3-7)6(9)10-5/h1-4H2
InChIKeyKPERWZWALZPKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[3.4]octane-5,7-dione (CAS 1520618-98-7) Procurement Overview: A Spirocyclic Dione Scaffold


6-Oxaspiro[3.4]octane-5,7-dione (CAS 1520618-98-7) is a small-molecule spirocyclic building block featuring a rigid [3.4] spiro junction and an embedded lactone-anhydride-like dione moiety . With a molecular formula of C7H8O3 and a molecular weight of 140.14 g/mol, it is a versatile scaffold for medicinal chemistry and organic synthesis, commonly supplied at a purity of 95% . Its unique 5,7-dione arrangement, which includes an oxygen atom within the spirocyclic framework, distinguishes it from other spiro[3.4] diones and contributes to its specific physicochemical properties relevant to drug discovery .

Why In-Class Spirocyclic Diones Are Not Interchangeable with 6-Oxaspiro[3.4]octane-5,7-dione


Despite sharing a spirocyclic core, subtle variations in ring size, heteroatom composition, and carbonyl positioning among spirocyclic diones lead to significant and quantifiable differences in key physicochemical properties. Simple substitution with a 1,3-dione analog, an aza-spiro derivative, or a different spiro ring system can alter lipophilicity (LogP) and polar surface area (TPSA), which are critical determinants of membrane permeability, solubility, and off-target binding in a drug discovery context . The evidence below demonstrates that 6-Oxaspiro[3.4]octane-5,7-dione occupies a specific and non-interchangeable property space compared to its closest analogs, making its precise selection essential for achieving desired molecular characteristics .

Quantified Differentiation of 6-Oxaspiro[3.4]octane-5,7-dione from Key Comparators


Lipophilicity Comparison: 6-Oxaspiro[3.4]octane-5,7-dione vs. 6-Azaspiro[3.4]octane-5,7-dione

6-Oxaspiro[3.4]octane-5,7-dione (CAS 1520618-98-7) exhibits a higher calculated LogP (0.6302) compared to its nitrogen-containing aza-analog, 6-azaspiro[3.4]octane-5,7-dione (CAS 1497-16-1), which has a LogP of 0.47910 . This ~31.5% increase in lipophilicity, measured via standard computational methods (XLogP3/ALogPS), is a direct consequence of replacing the ring nitrogen with an oxygen atom .

Lipophilicity Medicinal Chemistry Drug-likeness

Polar Surface Area (TPSA) Differentiation: 6-Oxaspiro[3.4]octane-5,7-dione vs. 6-Azaspiro[3.4]octane-5,7-dione

The Topological Polar Surface Area (TPSA) of 6-Oxaspiro[3.4]octane-5,7-dione is 43.37 Ų, which is approximately 12.7% lower than the TPSA of its aza-spiro counterpart (49.66 Ų) . This reduction in polar surface area is attributed to the substitution of the ring nitrogen (which contributes more to PSA) with an oxygen atom [1].

Polar Surface Area Drug-likeness Permeability

Impact of Dione Position on Lipophilicity: 6-Oxaspiro[3.4]octane-5,7-dione vs. Spiro[3.4]octane-1,3-dione

The positioning of the dione functionality within the spiro[3.4] framework has a profound impact on lipophilicity. 6-Oxaspiro[3.4]octane-5,7-dione, with its 5,7-dione arrangement, exhibits a LogP of 0.6302, while the isomeric spiro[3.4]octane-1,3-dione (CAS 571152-02-8) has a significantly higher LogP of 1.3 [1]. This represents a 2.06-fold increase in lipophilicity for the 1,3-dione isomer.

Lipophilicity Structural Isomers Drug Design

Physicochemical Equivalence Despite Ring-Size Variation: 6-Oxaspiro[3.4]octane-5,7-dione vs. 6-Oxaspiro[2.5]octane-5,7-dione

Interestingly, altering the spiro ring system from a [3.4] to a [2.5] fusion, as in 6-oxaspiro[2.5]octane-5,7-dione (CAS 144728-22-3), yields virtually identical computed physicochemical properties. Both compounds share a LogP of 0.6302 and a TPSA of 43.37 Ų . The key difference lies in the increased ring strain and distinct three-dimensional geometry of the [2.5] system, which contains a highly strained cyclopropane ring.

Ring Strain Conformational Analysis Scaffold Selection

Evidence-Backed Application Scenarios for 6-Oxaspiro[3.4]octane-5,7-dione


Optimizing CNS Drug Candidates for Enhanced Blood-Brain Barrier Permeability

Medicinal chemistry teams targeting central nervous system (CNS) disorders should select 6-Oxaspiro[3.4]octane-5,7-dione as a privileged scaffold. Its superior lipophilicity (LogP 0.6302) compared to aza-spiro analogs (LogP 0.47910) and lower TPSA (43.37 Ų vs. 49.66 Ų) positions it more favorably for crossing the blood-brain barrier, a critical requirement for CNS-active agents . This quantitative advantage supports its use as a starting point for lead compounds requiring enhanced passive CNS penetration.

Lead Optimization Requiring Distinct Lipophilicity Profiles via Isomer Selection

In lead optimization campaigns where fine-tuning lipophilicity is paramount, 6-Oxaspiro[3.4]octane-5,7-dione provides a distinct LogP value of 0.6302. This represents a midpoint between the highly lipophilic spiro[3.4]octane-1,3-dione (LogP 1.3) and the more polar aza-spiro analog (LogP 0.48) . This discrete property space allows medicinal chemists to select this specific dione isomer to achieve a desired balance between solubility and permeability without introducing additional heteroatoms or functional groups .

Scaffold Diversification in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery programs can utilize 6-Oxaspiro[3.4]octane-5,7-dione as a core fragment with a well-defined and differentiated physicochemical profile. Its low molecular weight (140.14 Da), zero hydrogen bond donors, and three hydrogen bond acceptors make it an ideal fragment hit that can be efficiently grown. Furthermore, its distinct properties compared to the [2.5] spiro isomer (identical LogP/TPSA but different 3D shape) offer a strategic opportunity for 'shape-based' scaffold hopping, allowing teams to explore alternative binding modes while maintaining consistent drug-likeness parameters.

Synthesis of Conformationally Constrained Bioisosteres

Organic chemists engaged in the design of conformationally restricted analogs should procure 6-Oxaspiro[3.4]octane-5,7-dione for its rigid spirocyclic framework. The zero rotatable bonds lock the molecule into a defined 3D orientation, which can significantly enhance binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding. This rigidification strategy is a common and powerful tool in modern drug discovery, and the oxa-spiro[3.4]dione provides a unique combination of rigidity and balanced lipophilicity not found in its 1,3-dione or aza-spiro counterparts .

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